molecular formula C23H16ClN3 B2509459 3-((2-(2-Chlorostyryl)-1H-1,3-benzimidazol-1-yl)methyl)benzenecarbonitrile CAS No. 338772-27-3

3-((2-(2-Chlorostyryl)-1H-1,3-benzimidazol-1-yl)methyl)benzenecarbonitrile

Cat. No.: B2509459
CAS No.: 338772-27-3
M. Wt: 369.85
InChI Key: PSQSELMMZVGHHG-OUKQBFOZSA-N
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Description

3-((2-(2-Chlorostyryl)-1H-1,3-benzimidazol-1-yl)methyl)benzenecarbonitrile is a complex organic compound characterized by its unique structural features, including a benzimidazole core, a chlorostyryl group, and a benzenecarbonitrile moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(2-Chlorostyryl)-1H-1,3-benzimidazol-1-yl)methyl)benzenecarbonitrile typically involves multiple steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid to form the benzimidazole ring.

    Introduction of the Chlorostyryl Group: The chlorostyryl group can be introduced via a Heck reaction, where a styrene derivative reacts with a chlorinated aromatic compound in the presence of a palladium catalyst.

    Attachment of the Benzenecarbonitrile Moiety: The final step involves the nucleophilic substitution reaction where the benzimidazole derivative reacts with a benzenecarbonitrile compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Heck reaction and automated systems for the condensation and substitution steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it into amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, 3-((2-(2-Chlorostyryl)-1H-1,3-benzimidazol-1-yl)methyl)benzenecarbonitrile has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its interactions with cellular pathways and molecular targets suggest it could be developed into a drug for treating various diseases, including cancer and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its applications in material science are vast and varied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorostyryl)-1H-benzimidazole: Similar in structure but lacks the benzenecarbonitrile moiety.

    3-(2-Chlorostyryl)-1H-indole: Contains an indole ring instead of a benzimidazole ring.

    4-(2-Chlorostyryl)benzonitrile: Lacks the benzimidazole core.

Uniqueness

What sets 3-((2-(2-Chlorostyryl)-1H-1,3-benzimidazol-1-yl)methyl)benzenecarbonitrile apart is its combination of a benzimidazole core with a chlorostyryl group and a benzenecarbonitrile moiety. This unique structure provides a versatile platform for chemical modifications and enhances its potential biological activities.

This compound’s distinct structural features and diverse reactivity make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

3-[[2-[(E)-2-(2-chlorophenyl)ethenyl]benzimidazol-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3/c24-20-9-2-1-8-19(20)12-13-23-26-21-10-3-4-11-22(21)27(23)16-18-7-5-6-17(14-18)15-25/h1-14H,16H2/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQSELMMZVGHHG-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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